molecular formula C12H15NO2S B14697403 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid CAS No. 24087-90-9

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid

Cat. No.: B14697403
CAS No.: 24087-90-9
M. Wt: 237.32 g/mol
InChI Key: LBQCHSHMFDPQTE-UHFFFAOYSA-N
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Description

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or other therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin These compounds share the thiazole ring structure but differ in their substituents, leading to unique biological activities and applications

Properties

CAS No.

24087-90-9

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-(2-cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)

InChI Key

LBQCHSHMFDPQTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)C=CC(=O)O

Origin of Product

United States

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